Naphthalene 1,2-oxide

Overview

Description

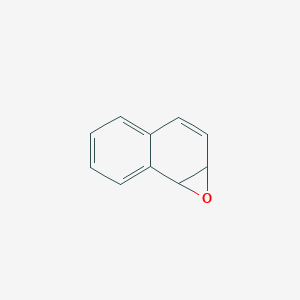

Naphthalene 1,2-oxide is an organic compound with the molecular formula C10H8O. It is an epoxide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its role as an intermediate in the metabolic oxidation of naphthalene, a process that occurs in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene 1,2-oxide can be synthesized through the oxidation of naphthalene. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as vanadium oxide (V2O5). The reaction typically occurs in a liquid phase under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. For instance, mesoporous catalysts like vanadium-aluminum oxide (V-Al2O3) have been employed to achieve high conversion rates and selectivity towards the desired product. These catalysts are synthesized through methods such as evaporation-induced self-assembly (EISA) and are used in liquid-phase oxidation reactions .

Chemical Reactions Analysis

Types of Reactions: Naphthalene 1,2-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form compounds such as 1,2-naphthoquinone.

Reduction: Reduction reactions can convert it back to naphthalene or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen (O2) in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.

Major Products Formed:

Oxidation: 1,2-naphthoquinone

Reduction: Naphthalene

Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Formation

Naphthalene 1,2-oxide is an arene epoxide derived from naphthalene through the oxidation process involving cytochrome P450 enzymes. It is a reactive metabolite that can undergo further transformations into other compounds such as 1-naphthol and 2-naphthol, which are significant in biological systems and toxicological studies .

Carcinogenic Studies

This compound has been implicated in the carcinogenic effects of naphthalene exposure. Studies indicate that it contributes to tumorigenesis in the respiratory tract of rodents. The compound forms adducts with proteins and DNA, which can lead to mutations and cancer development . Notably, research has shown that naphthalene exposure increases the incidence of tumors such as nasal respiratory epithelial adenomas and olfactory neuroblastomas in rats .

Biomonitoring

The stability of adducts formed between this compound and hemoglobin or albumin has been studied to assess exposure levels in animal models. The half-life of these adducts varies, providing insights into the metabolic fate of naphthalene and its derivatives in biological systems . This information is crucial for developing biomonitoring strategies for occupational exposure to naphthalene.

Pollution Studies

This compound is often analyzed in environmental studies due to its formation during the degradation of naphthalene in contaminated sites. Its presence can indicate the extent of pollution and the effectiveness of bioremediation efforts . The compound's reactivity also allows it to participate in various chemical reactions that can alter its environmental fate.

Intermediate in Organic Synthesis

This compound serves as a key intermediate in synthesizing various organic compounds. Its electrophilic nature makes it suitable for reactions with nucleophiles, leading to the formation of more complex structures used in pharmaceuticals and agrochemicals .

Potential Use in Drug Development

Research indicates that derivatives of this compound may have potential therapeutic applications. For instance, studies have explored its role as a precursor for synthesizing compounds with anticancer activity . The ability to modify naphthalene derivatives opens avenues for developing new drugs targeting specific biological pathways.

Case Studies

Mechanism of Action

Naphthalene 1,2-oxide exerts its effects primarily through its reactivity as an epoxide. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of adducts. This reactivity is facilitated by enzymes such as cytochrome P450 monooxygenases, which catalyze the oxidation of naphthalene to this compound. The compound can then undergo further metabolic transformations, including hydrolysis to form dihydrodiols or rearrangement to form quinones .

Comparison with Similar Compounds

Naphthalene 1,4-oxide: Another epoxide derivative of naphthalene, differing in the position of the epoxide ring.

1,2-Naphthoquinone: An oxidation product of naphthalene 1,2-oxide.

1,2-Dihydroxynaphthalene: A dihydrodiol formed from the hydrolysis of this compound.

Uniqueness: this compound is unique due to its specific position of the epoxide ring, which influences its reactivity and the types of reactions it undergoes. Its role as an intermediate in the metabolic oxidation of naphthalene also distinguishes it from other similar compounds .

Properties

IUPAC Name |

1a,7b-dihydronaphtho[1,2-b]oxirene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIJIALOJPIKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C(O3)C=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864742 | |

| Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naphthalene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17180-88-0 | |

| Record name | 1a,7b-Dihydronaphth[1,2-b]oxirene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphth(1,2-b)oxirene, 1a,7b-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 46 °C | |

| Record name | Naphthalene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.